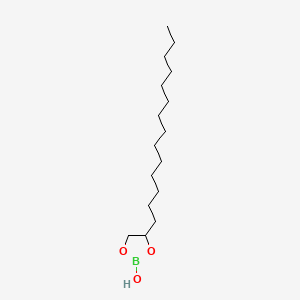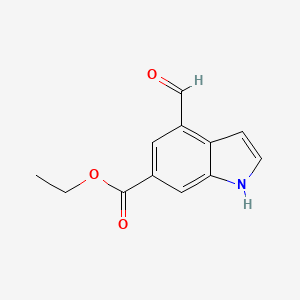
(S)-4-Methylhex-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (S)-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne group into a diketone or carboxylic acid derivative.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or organometallic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alkenes, alkanes, and substituted carboxylic acids.
Aplicaciones Científicas De Investigación
(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.
Comparación Con Compuestos Similares
4-Methylhexanoic acid: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
Hex-2-ynoic acid: Shares the alkyne group but differs in the position of the methyl group, affecting its stereochemistry and reactivity.
Uniqueness: (S)-4-Methylhex-2-ynoic acid is unique due to its chiral nature and the presence of both an alkyne and a carboxylic acid group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable subject of study in various scientific disciplines.
Propiedades
Fórmula molecular |
C7H10O2 |
|---|---|
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
(4S)-4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
Clave InChI |
LNPJWHMAAGDLIG-LURJTMIESA-N |
SMILES isomérico |
CC[C@H](C)C#CC(=O)O |
SMILES canónico |
CCC(C)C#CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)
![1-(Benzo[c][1,2,5]thiadiazol-5-yl)ethan-1-ol](/img/structure/B12958139.png)












